N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Description
Chemical Structure: The compound (CAS 3413-34-1) consists of a piperidin-4-amine core substituted with a methyl group and a 5-methyl-1,3-oxazol-4-ylmethyl moiety. Its molecular formula is C₁₄H₂₁NO·2HCl, with a molecular weight of 219.33 g/mol for the free base and 290.67 g/mol for the dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.
The oxazole ring is a critical pharmacophore, often associated with hydrogen bonding and π-π stacking interactions in biological targets. The piperidine ring contributes to basicity (pKa ~11), influencing protonation states at physiological pH and membrane permeability.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-9-11(13-8-15-9)7-14(2)10-3-5-12-6-4-10;;/h8,10,12H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVLLPXCNSIJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN(C)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Attachment to Piperidine: The oxazole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction.
Methylation: The nitrogen atom on the piperidine ring is methylated using methyl iodide or a similar methylating agent.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the oxazole or piperidine rings.
Reduction: Reduced forms of the oxazole or piperidine rings.
Substitution: Substituted derivatives at the nitrogen or carbon atoms of the piperidine or oxazole rings.
Scientific Research Applications
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The oxazole moiety may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Analog 1: N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine Dihydrochloride
Key Differences :
- Core Ring : Pyrrolidine (5-membered) vs. piperidine (6-membered).
- Physicochemical Impact: Basicity: Pyrrolidine has a lower pKa (~9.5), reducing cationic character at physiological pH compared to piperidine.
- Biological Implications : Reduced steric bulk may enhance access to shallow binding sites but decrease affinity for deep hydrophobic pockets.
Analog 2: 1-{[5-(2-Methylpropyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine Dihydrochloride
Key Differences :
- Oxazole Substituent : 5-(2-methylpropyl) vs. 5-methyl.
- Physicochemical Impact :
- Biological Implications: Potential trade-off between improved absorption and reduced target engagement.
Analog 3: 1-{[5-(Oxan-4-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine Dihydrochloride
Key Differences :
- Oxazole Substituent : 5-(oxan-4-yl) (tetrahydropyran) vs. 5-methyl.
- Physicochemical Impact: Hydrogen Bonding: The oxygen atom in oxan-4-yl can act as a hydrogen bond acceptor, improving solubility and target affinity.
- Biological Implications : Enhanced solubility and target specificity but possible metabolic instability due to the ether linkage.
Analog 4: iCRT3 (β-Catenin Inhibitor)
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